4H,5H,6H,7H,8H-[1,2,3]Triazolo[1,5-a][1,4]diazepine
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Overview
Description
4H,5H,6H,7H,8H-[1,2,3]Triazolo[1,5-a][1,4]diazepine is a heterocyclic compound that has garnered significant interest in the fields of medicinal and synthetic chemistry. This compound is characterized by a fused ring system that includes both triazole and diazepine moieties, making it a versatile scaffold for the development of various pharmacologically active agents .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4H,5H,6H,7H,8H-[1,2,3]Triazolo[1,5-a][1,4]diazepine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a hydrazine derivative with a suitable diketone or ketoester, followed by cyclization to form the triazole ring . The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield, reducing reaction time, and ensuring the purity of the final product. Techniques such as continuous flow synthesis and the use of automated reactors are often employed to achieve these goals .
Chemical Reactions Analysis
Types of Reactions
4H,5H,6H,7H,8H-[1,2,3]Triazolo[1,5-a][1,4]diazepine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce reduced derivatives with altered functional groups .
Scientific Research Applications
4H,5H,6H,7H,8H-[1,2,3]Triazolo[1,5-a][1,4]diazepine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4H,5H,6H,7H,8H-[1,2,3]Triazolo[1,5-a][1,4]diazepine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule .
Comparison with Similar Compounds
4H,5H,6H,7H,8H-[1,2,3]Triazolo[1,5-a][1,4]diazepine can be compared with other similar compounds, such as:
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine: Another heterocyclic compound with a fused ring system, known for its diverse pharmacological activities.
Pyrazolo[3,4-d]pyrimidine: A compound with a similar triazole ring, studied for its potential as a CDK2 inhibitor.
The uniqueness of this compound lies in its specific ring structure and the resulting biological activities, making it a valuable scaffold for drug development and other applications .
Properties
Molecular Formula |
C6H10N4 |
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Molecular Weight |
138.17 g/mol |
IUPAC Name |
5,6,7,8-tetrahydro-4H-triazolo[1,5-a][1,4]diazepine |
InChI |
InChI=1S/C6H10N4/c1-2-7-4-6-5-8-9-10(6)3-1/h5,7H,1-4H2 |
InChI Key |
LLFGXZAZFFCZBM-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC2=CN=NN2C1 |
Origin of Product |
United States |
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